molecular formula C13H19ClN2O3 B1421402 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 1221723-48-3

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No.: B1421402
CAS No.: 1221723-48-3
M. Wt: 286.75 g/mol
InChI Key: JSUVLJZEBFRDPA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride is an organic compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzoyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 2,3-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2,3,4-Trimethoxybenzyl)piperazine: This compound has an additional methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity.

    1-(2,3-Dimethylphenyl)piperazine: The presence of methyl groups instead of methoxy groups can lead to differences in the compound’s physical and chemical properties.

    1-(2,3-Dimethoxyphenyl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine ring and the benzoyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15;/h3-5,14H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUVLJZEBFRDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-48-3
Record name Methanone, (2,3-dimethoxyphenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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